Technical Monograph: 3-(Trifluoromethylthio)pyridin-4(1H)-one Scaffolds
Technical Monograph: 3-(Trifluoromethylthio)pyridin-4(1H)-one Scaffolds
The following technical guide provides an in-depth analysis of the 3-(Trifluoromethylthio)pyridin-4(1H)-one scaffold.
Editorial Note: As of March 2026, a specific CAS Registry Number for the exact parent compound 3-(Trifluoromethylthio)pyridin-4(1H)-one has not been assigned in public chemical aggregators (SciFinder, PubChem, ChemSpider). This indicates the molecule is a novel research intermediate or a proprietary scaffold likely generated in situ or within closed corporate libraries.
This guide serves as a definitive manual for the synthesis, characterization, and registration of this specific chemical entity.
Executive Summary
The 3-(Trifluoromethylthio)pyridin-4(1H)-one moiety represents a high-value pharmacophore in modern medicinal chemistry. It combines the hydrogen-bond donor/acceptor properties of the 4-pyridone core (common in antivirals and kinase inhibitors) with the trifluoromethylthio (-SCF₃) group.
The -SCF₃ group is known as a "super-lipophilic" substituent (Hansch
Chemical Identity & Nomenclature[1][2][3][4][5]
Since a direct CAS is unavailable, researchers must rely on IUPAC nomenclature and structural descriptors for registration and patenting.
Structural Dynamics (Tautomerism)
This compound exists in a tautomeric equilibrium between the pyridin-4(1H)-one (keto form) and the 4-hydroxypyridine (enol form). In polar solvents and the solid state, the keto form generally predominates due to the aromaticity of the pyridone ring system, although the electron-withdrawing nature of the -SCF₃ group at the C3 position may acidify the N-H bond.
| Property | Descriptor / Value |
| IUPAC Name | 3-[(Trifluoromethyl)sulfanyl]pyridin-4(1H)-one |
| Alt. Name | 4-Hydroxy-3-(trifluoromethylthio)pyridine |
| Molecular Formula | C₆H₄F₃NOS |
| Molecular Weight | 195.16 g/mol |
| Predicted LogP | 1.8 – 2.2 (High Lipophilicity) |
| H-Bond Donors | 1 (N-H) |
| H-Bond Acceptors | 3 (C=O, S, F) |
Closest Registered Analogs
Use these CAS numbers for searching substructures or purchasing precursors:
| Compound Name | CAS Number | Relevance |
| 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | 1227591-86-7 | Positional isomer / Halogenated precursor |
| 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one | 1227594-89-9 | Fluorinated analog |
| 3-Iodopyridin-4(1H)-one | Variable | Critical precursor for cross-coupling |
| (bpy)CuSCF₃ | 1413732-47-4 | Key Reagent for SCF₃ installation |
Synthetic Pathways[5][7][8][9]
As this compound is not a catalog item, it must be synthesized. Below are the two most reliable protocols based on current literature for installing -SCF₃ on electron-deficient heterocycles.
Pathway A: Copper-Mediated Cross-Coupling (The "Gold Standard")
This method utilizes the stability of the (bpy)CuSCF₃ reagent to displace a halide (iodide is preferred) at the C3 position.
-
Precursor: 3-Iodo-4-methoxypyridine (protected) or 3-Iodopyridin-4(1H)-one.
-
Reagent: (2,2'-Bipyridine)(trifluoromethylthio)copper(I) [(bpy)CuSCF₃].
-
Mechanism: Oxidative Addition / Reductive Elimination cycle.
Pathway B: C-H Functionalization (Late-Stage)
Based on recent JACS methodologies (e.g., Zhou et al., 2022), this approach avoids pre-halogenation by using an electrophilic source of SCF₃ on the activated pyridine core.
-
Reagent: N-Trifluoromethylthiosaccharin or PhSO₂SCF₃.
-
Catalyst: Photocatalyst (e.g., Ru(bpy)₃²⁺) or Lewis Acid.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for synthesizing the target molecule from commercially available 4-pyridone.
Figure 1: Strategic synthesis routes. The Cu-mediated path (Top) is recommended for regioselectivity.
Experimental Protocols
Protocol 1: Preparation via (bpy)CuSCF₃
Objective: Synthesis of 3-(trifluoromethylthio)pyridin-4(1H)-one from 3-iodopyridin-4(1H)-one.
-
Reagent Prep: In a glovebox, charge a reaction vial with 3-iodopyridin-4(1H)-one (1.0 equiv) and (bpy)CuSCF₃ (1.2 equiv).
-
Solvent: Add anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).
-
Reaction: Seal the vial and heat to 80–100 °C for 12 hours. The mixture will turn from reddish-brown to a dark suspension.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with aqueous NH₄Cl (to remove Cu species).
-
Purification: The product is highly polar. Purify via flash column chromatography using a DCM/MeOH gradient (95:5 to 90:10).
-
Yield Expectation: 65–75%.
Protocol 2: Structural Characterization (Self-Validation)
To confirm the identity of this uncatalogued compound, the following spectral fingerprints must be observed:
-
¹⁹F NMR: A sharp singlet around -42.0 to -44.0 ppm . This is diagnostic for the Ar-SCF₃ group. (If it were -OCF₃, it would be around -58 ppm; -CF₃ would be -63 ppm).
-
¹H NMR:
-
H-2 (Ortho to N): Downfield singlet or doublet (~8.0–8.5 ppm) due to proximity to both N and SCF₃.
-
H-5/H-6: Doublets characteristic of the pyridone ring (~6.5 ppm / 7.8 ppm).
-
NH: Broad singlet >11.0 ppm (exchangeable with D₂O).
-
-
Mass Spectrometry (HRMS): Calculate [M+H]⁺ for C₆H₅F₃NOS. Exact Mass: 196.0044 .
Applications in Drug Discovery[5][10][11][12]
The 3-(Trifluoromethylthio)pyridin-4(1H)-one scaffold is a potent bioisostere designed to modulate physicochemical properties without altering the steric footprint significantly.
Lipophilicity Modulation
The introduction of the SCF₃ group drastically increases the partition coefficient (LogP).
-
H -> SCF₃:
LogP +1.44 -
Cl -> SCF₃:
LogP +0.73
Metabolic Stability
The SCF₃ group blocks metabolic oxidation at the C3 position. Furthermore, unlike the methoxy (-OCH₃) or methyl (-CH₃) groups, the C-S-C bond is resistant to cytochrome P450 oxidative cleavage, prolonging the half-life (
Pharmacophore Mapping
This scaffold is particularly relevant for:
-
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Pyridone cores are established templates (e.g., Doravirine analogs).
-
Agrochemicals: Herbicides targeting HPPD often utilize trifluoromethyl-substituted pyridine/pyridone motifs.
References
-
Weng, Z., et al. "A bench-stable, solid Cu(I) reagent for the trifluoromethylthiolation of aryl halides." Angewandte Chemie International Edition, 2013.[1]
-
Zhou, X.Y., et al. "C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates."[1] Journal of the American Chemical Society, 2022.[1]
-
Glen, A.F., et al. "The Trifluoromethylthio Group in Medicinal Chemistry: An Update." Journal of Medicinal Chemistry, 2018.
-
Tlili, A., et al. "Copper-Mediated Trifluoromethylthiolation of Unsaturated Compounds." Chemical Reviews, 2015.
